3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which consists of a bicyclo[1.1.1]pentane core substituted with a 3-methylphenyl group and an amine group. The bicyclo[1.1.1]pentane motif is known for its rigidity and three-dimensionality, making it an interesting scaffold in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine can be achieved through various synthetic routes. One common method involves the metal-free homolytic aromatic alkylation of benzene derivatives. This approach allows for the efficient and versatile synthesis of the compound under mild conditions .
Industrial Production Methods: Large-scale synthesis of bicyclo[1.1.1]pentane derivatives often involves the photochemical addition of propellane to diacetyl, followed by subsequent functionalization steps. This method allows for the production of multigram quantities of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include substituted bicyclo[1.1.1]pentane derivatives, amines, alcohols, ketones, and carboxylic acids .
Scientific Research Applications
3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Biology: It is investigated for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the development of materials with unique mechanical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s rigid and three-dimensional structure allows it to fit into binding sites of enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, known for its high strain and unique properties.
3-Phenylbicyclo[1.1.1]pentan-1-amine: A similar compound with a phenyl group instead of a 3-methylphenyl group.
Uniqueness: 3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets compared to its unsubstituted or differently substituted analogs .
Properties
IUPAC Name |
3-(3-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-3-2-4-10(5-9)11-6-12(13,7-11)8-11/h2-5H,6-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZYWPYRRGITPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C23CC(C2)(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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